molecular formula C18H18ClNO2S B12420622 Zotepine-d6 S-Oxide

Zotepine-d6 S-Oxide

Cat. No.: B12420622
M. Wt: 353.9 g/mol
InChI Key: GPQLECKPRFIPAC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotepine-d6 S-Oxide is a deuterated derivative of Zotepine, an atypical antipsychotic drug used primarily in the treatment of schizophrenia. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. This compound is of significant interest in pharmaceutical research due to its potential to offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zotepine-d6 S-Oxide typically involves the oxidation of Zotepine-d6. The process begins with the preparation of Zotepine-d6, which is achieved by substituting hydrogen atoms in Zotepine with deuterium. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Zotepine-d6 S-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of the oxidation reaction is this compound. Other potential products include various deuterated metabolites depending on the reaction conditions .

Scientific Research Applications

Zotepine-d6 S-Oxide has a wide range of applications in scientific research:

Mechanism of Action

Zotepine-d6 S-Oxide exerts its effects primarily through antagonism of dopamine D1 and D2 receptors, as well as serotonin receptors such as 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia. The deuterium substitution in this compound may enhance its metabolic stability and prolong its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Zotepine-d6 S-Oxide stands out due to its deuterium substitution, which can lead to improved metabolic stability and reduced degradation. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18ClNO2S

Molecular Weight

353.9 g/mol

IUPAC Name

2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3

InChI Key

GPQLECKPRFIPAC-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.